Welcome to the BenchChem Online Store!
molecular formula C17H23BO4 B8537202 (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

(E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Cat. No. B8537202
M. Wt: 302.2 g/mol
InChI Key: DQKSYIAYDHAHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08129416B2

Procedure details

A solution of 8 g (26.4 mmol) of ethyl 3-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]acrylate in 30 mL of methanol is stirred for one hour at room temperature in the presence of 400 mg of 10% palladium-on-charcoal under a hydrogen atmosphere. The catalyst is filtered off and the solvents are then evaporated off. 7.8 g of ethyl 3-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]propanoate are obtained. Yield=96%.
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:22])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:14]=[CH:13][C:12]([CH:15]=[CH:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:11][CH:10]=2)[O:3]1>CO.[Pd]>[CH3:7][C:6]1([CH3:8])[C:2]([CH3:1])([CH3:22])[O:3][B:4]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:11][CH:10]=2)[O:5]1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)C=CC(=O)OCC)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solvents are then evaporated off

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)CCC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.